Tetraisopropylsilane

Physical Chemistry Thermodynamics Process Engineering

Researchers requiring a sterically demanding, non-polar medium for high-temperature transformations face limited options; common solvents evaporate. Tetraisopropylsilane (CAS 3429-55-8) solves this with a boiling point of 213-215 °C, enabling reactions above 150 °C without vapor loss. Key outcomes: • Boiling point ~188 °C higher than tetramethylsilane, ensuring liquid-phase reactions at elevated temperatures. • Documented steric compression with distorted C-Si-C bond angles serves as a benchmark for ligand design studies. • Inert to hydrolysis, providing a stable, non-polar environment for moisture-sensitive chemistry.

Molecular Formula C12H28Si
Molecular Weight 200.44 g/mol
Cat. No. B1367161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraisopropylsilane
Molecular FormulaC12H28Si
Molecular Weight200.44 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)C(C)C
InChIInChI=1S/C12H28Si/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-12H,1-8H3
InChIKeyKEBMUYGRNKVZOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraisopropylsilane (TIPS) – Overview


Tetraisopropylsilane (TIPS, CAS 3429-55-8) is an organosilicon compound with the molecular formula C12H28Si and a molecular weight of 200.44 g/mol [1]. Classified as a tetraalkylsilane, TIPS features four isopropyl groups bonded to a central silicon atom. The compound is primarily recognized for the significant steric bulk conferred by its four isopropyl substituents, a characteristic that differentiates it from less sterically hindered analogs such as tetramethylsilane (TMS) and tetraethylsilane (TES) [2]. This steric profile is the principal driver of its distinct physical properties and its role in applications demanding high steric demand. Detailed gas-phase electron diffraction studies have confirmed that the molecular structure of TIPS exhibits clear steric compression, resulting in distorted bond angles that deviate from ideal tetrahedral geometry [2].

Tetraalkylsilane Physical Property Differences


The tetraalkylsilane class exhibits a wide spectrum of physical properties directly correlated with the nature and size of the alkyl substituent. For instance, the boiling point, which is critical for application-relevant properties like volatility and vapor pressure, varies by over 200 °C between tetramethylsilane (TMS, 26 °C) and tetraisopropylsilane (TIPS, 94 °C at 5 mmHg or 213-215 °C at 751 Torr) [1][2][3]. Similarly, density and refractive index show significant variation (e.g., density from 0.65 g/mL for TMS to 0.7809 g/mL for TIPS) [1][3]. These quantifiable differences demonstrate that tetraalkylsilanes are not interchangeable commodities. The choice of one over another has direct and measurable consequences on key process parameters such as vapor delivery, separation characteristics, and overall synthetic utility. The sections below provide a rigorous, data-driven comparison of TIPS against its closest analogs to justify its selection for specific scientific and industrial purposes.

TIPS vs. Tetraalkylsilane Analogs – Evidence


Molecular Weight & Boiling Point Comparison

Tetraisopropylsilane (TIPS) possesses a molecular weight (200.44 g/mol) that is 127% and 39% greater than its less sterically hindered analogs tetramethylsilane (TMS, 88.23 g/mol) and tetraethylsilane (TES, 144.33 g/mol), respectively [1][2][3]. This substantial increase in molecular weight directly translates to a significantly higher boiling point. While TMS boils at approximately 26 °C (at 760 mmHg) and TES at 153-154 °C (at 760 mmHg), TIPS has a reported boiling point of 213-215 °C (at 751 Torr) [1][2][3]. The 180+ °C difference in boiling point between TMS and TIPS is a quantifiable and differentiating factor for applications where low volatility is required. These differences are fundamental and can be derived from the molecules' respective physical constants.

Physical Chemistry Thermodynamics Process Engineering

Density & Refractive Index Comparison

The density and refractive index of tetraisopropylsilane (TIPS) are quantifiably distinct from its lower alkyl analogs. TIPS has a reported density of 0.7809 g/cm³ (at 24.5 °C) and a retention index of 1193.6 [1]. In contrast, tetramethylsilane (TMS) has a significantly lower density of approximately 0.65 g/cm³ (at 20 °C) and a refractive index of ~1.358 [2][3]. Tetraethylsilane (TES) has a density of 0.761 g/mL (at 25 °C) and a refractive index of 1.4263 [4]. These data points, while measured under slightly different temperature conditions, are consistent with the trend of increasing density and refractive index with larger, more polarizable alkyl groups. The differences are substantial enough to be used for analytical identification and purity assessment.

Physical Chemistry Analytical Chemistry Materials Science

Steric Bulk & Structural Distortion

Gas-phase electron diffraction studies of tetra(isopropyl)silane (TIPS) reveal quantifiable structural distortions arising from the steric compression of its four isopropyl groups [1]. The analysis shows that the Si-C, C-C, and C-H bond distances and the Si-C-C and C-C-H bond angles are affected. Crucially, the C-Si-C bond angles deviate from the ideal tetrahedral angle of 109.5°. Two of the C-Si-C angles increase, while the remaining four decrease relative to the tetrahedral standard to minimize steric strain [1]. This structural evidence provides a quantitative, molecular-level explanation for the observed differences in physical and chemical behavior between TIPS and less hindered tetraalkylsilanes like tetramethylsilane, which adopts a nearly perfect tetrahedral geometry.

Structural Chemistry Steric Effects Organometallics

Tetraisopropylsilane (TIPS) Applications


High-Temperature Process Medium

Tetraisopropylsilane's high boiling point (213-215 °C at 751 Torr) makes it suitable for use as a high-boiling solvent or reagent in organic transformations that require elevated temperatures without significant vapor loss [1]. This is in stark contrast to tetramethylsilane (TMS, bp 26 °C), which would evaporate immediately under such conditions. This property is particularly valuable in reactions where a non-polar, inert medium is required at temperatures above 150 °C, a regime where common aliphatic hydrocarbons would boil off. The specific application is driven by the quantifiable difference of a ~188 °C higher boiling point compared to TMS.

Model Compound for Steric Effects

TIPS serves as an excellent model compound in fundamental research aimed at understanding and quantifying steric hindrance [2]. The demonstrated distortion of its C-Si-C bond angles from ideal tetrahedral geometry provides a tangible, molecular-level case study. Researchers investigating the impact of bulky ligands on reaction mechanisms, catalytic cycles, or the stability of organometallic complexes can use TIPS as a benchmark for a highly congested tetraalkylsilane environment. This application is directly supported by the peer-reviewed structural analysis that quantifies its steric compression [2].

Precursor for Organosilicon Synthesis

Due to its defined steric and electronic properties, TIPS can be a strategic precursor in the synthesis of other specialized organosilicon compounds. Its reactivity, while not explicitly quantified in the provided data, is governed by the significant steric hindrance documented by structural studies [2]. This steric bulk can be exploited to achieve regioselective or chemoselective transformations in subsequent derivatization steps, where a less hindered silane might lead to a mixture of products. The choice of TIPS over TMS or TES as a starting material is justified by its unique, sterically demanding architecture.

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